molecular formula C8H5ClN2O B1462770 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 954112-61-9

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No.: B1462770
CAS No.: 954112-61-9
M. Wt: 180.59 g/mol
InChI Key: NKTDCYOZPANZSE-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string Clc1ccc2[nH]ccc2n1 . The InChI key for this compound is RFPQVCYUKAYKEG-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 152.58 , and it exists as a solid . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is used in synthesizing various heterocyclic compounds. For instance, pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives were obtained through the oxidation of tosylhydrazones of related pyrrole-3-carbaldehydes, utilizing nitrilimine intermediates in intramolecular 1,3-dipolar cycloaddition processes (El-Nabi, 2004). Additionally, the compound has been used in Sonogashira-type cross-coupling reactions to create various pyrazolo[4,3-c]pyridines (Vilkauskaitė, Šačkus, & Holzer, 2011).

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, a method of formylating compounds, utilizes this compound. This reaction has been employed in the synthesis of novel chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are further transformed into chalcone analogues and dipyrazolopyridines, demonstrating the compound's versatility in synthetic organic chemistry (Quiroga et al., 2010).

Preparation of Pyrroles and Pyrazoles

This compound is integral in the preparation of various pyrroles and pyrazoles. For instance, its derivatives have been used to create polyfunctionalised pyrroles, reacting with secondary amines to yield methylene-substituted pyrroles (Zaytsev et al., 2005). In another example, trifluoromethyl-substituted pyrazolo[4,3-c]pyridines were synthesized using microwave-assisted treatment of related carbaldehydes under specific conditions (Palka et al., 2014).

Antibacterial Applications

In medicinal chemistry, derivatives of this compound have been synthesized for potential antibacterial applications. For instance, a series of dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from this compound, demonstrated in vitro antibacterial activity (Toja et al., 1986).

Other Applications

Additional applications include the synthesis of imines, which serve as important intermediates in organic synthesis and have various applications in biology and pharmaceuticals (Gangadasu, Raju, & Rao, 2002). Moreover, the compound has been used in the study of specific solute-solvent interactions and in the synthesis of novel pyrazolo naphthyridines, highlighting its role in understanding fluorescence and photophysical properties (Patil et al., 2010).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine and lysine, through its aldehyde group. These interactions can lead to the formation of Schiff bases, which are important intermediates in many biochemical pathways. Additionally, the chloro group at the 5-position can participate in halogen bonding, further influencing the compound’s reactivity and interactions with biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound’s aldehyde group can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit proteases by forming a covalent adduct with the catalytic serine residue, thereby preventing substrate cleavage. Additionally, the chloro group can engage in halogen bonding with electron-rich regions of biomolecules, stabilizing the compound’s binding to its targets. These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of 5-chloro-1H-pyrrolo[2,3-b]pyridine and formaldehyde. This degradation can affect the compound’s long-term efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to cause cumulative effects on cellular function, such as sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this threshold can lead to toxic outcomes. These findings highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by aldehyde dehydrogenases to form 5-chloro-1H-pyrrolo[2,3-b]pyridine, which can further undergo conjugation reactions with glutathione or other nucleophiles. These metabolic transformations can influence the compound’s bioavailability and activity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with plasma proteins and its ability to cross biological membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the aldehyde group can undergo oxidation to form a carboxylic acid, which can be recognized by mitochondrial transporters, facilitating its accumulation in the mitochondria. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTDCYOZPANZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676873
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954112-61-9
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-chloro-7-azaindole (0.50 g, 3.3 mmol) in acetic acid (5.0 mL), hexamethylenetetramine (0.69 g, 4.9 mmol) was added at ambient temperature. The mixture was refluxed for 8 h. Cooled to ambient temperature, the reaction mixture was diluted with water, extracted with ethyl acetate for 2 times. The organic layer was washed with water and brine, dried over sodium sulfate and concentrated. The residue was purified by chromatography on silica gel(hexane/ethyl acetate) to afford 5-chloro-7-azaindole-3-carboxaldehyde as solid (0.13 g, y. 22%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a round bottom flask, 5-chloro-1H-pyrrolo[2,3-b]pyridine (1, 10.0 g, 65.5 mmol) was combined with hexamethylenetetramine (11.9 g, 85.2 mmol), acetic acid (28.3 mL, 0.498 mol) and 56.7 mL of water. The reaction was heated at reflux overnight, then 200 mL of water was added. After 30 minutes, solid material was collected by filtration and dried to give the desired compound (114, 7.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
Type
reactant
Reaction Step One
Name
Quantity
56.7 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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